molecular formula C19H17ClFNO5S3 B2578824 N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 896346-01-3

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2578824
CAS RN: 896346-01-3
M. Wt: 489.98
InChI Key: MBDFVGWHMOHXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17ClFNO5S3 and its molecular weight is 489.98. The purity is usually 95%.
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Scientific Research Applications

Binding to Tubulin and Inhibition of Polymerization

Sulfonamide drugs, including compounds similar to the specified chemical, have been shown to bind to the colchicine site of tubulin, inhibiting tubulin polymerization, a process crucial for cell division. This action is under investigation for potential applications in cancer therapy due to its ability to halt the proliferation of cancer cells by disrupting the mitotic spindle formation. The specificity of these interactions and their thermodynamic properties have been extensively analyzed, suggesting substantial conformational transitions in tubulin upon binding, which could lead to the development of new antimitotic agents (Banerjee et al., 2005).

Gene Expression and Antitumor Activity

Research into sulfonamide-focused libraries, including structures similar to the specified molecule, has identified compounds as potent cell cycle inhibitors. These compounds, by disrupting tubulin polymerization or affecting other cellular pathways, have shown preliminary clinical activities in oncology. High-density oligonucleotide microarray analysis has provided insights into the gene expression changes induced by these compounds, highlighting their potential in designing new cancer therapies (Owa et al., 2002).

Inhibition of Tumor-Associated Carbonic Anhydrase IX

Halogenated derivatives of sulfonamides have been studied for their inhibition of carbonic anhydrase IX, a tumor-associated enzyme. This research suggests that modifications in the sulfonamide structure can lead to potent inhibitors with potential applications as antitumor agents. The inhibition of carbonic anhydrase IX is particularly interesting for targeting hypoxic tumor cells, making these compounds valuable for cancer therapy research (Ilies et al., 2003).

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO5S3/c1-27-16-9-6-14(21)11-18(16)30(25,26)22-12-19(17-3-2-10-28-17)29(23,24)15-7-4-13(20)5-8-15/h2-11,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDFVGWHMOHXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

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